molecular formula C18H17N3OS2 B2784796 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 433695-57-9

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2784796
CAS No.: 433695-57-9
M. Wt: 355.47
InChI Key: CIMJWMUHPZQYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is an organic compound belonging to the class of thiadiazoles These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide generally involves a multi-step process. One common method begins with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group. Finally, acylation with 3-phenylpropanoic acid or its derivatives forms the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps, optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo several types of chemical reactions, including:

  • Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The thiadiazole ring can be reduced under specific conditions, leading to various hydrogenated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

  • Oxidation Products: Benzylsulfoxide, benzylsulfone derivatives.

  • Reduction Products: Reduced thiadiazoles.

  • Substitution Products: Various substituted thiadiazoles and benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide serves as an intermediate for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical transformations.

Biology and Medicine

In medicinal chemistry, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The thiadiazole ring system is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure contributes to its utility in creating materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine

  • N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

  • 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide stands out due to its specific combination of functional groups and structural configuration. The presence of both the benzylsulfanyl group and the phenylpropanamide moiety confers distinct chemical reactivity and potential biological activity that may not be present in similar compounds. This uniqueness makes it an attractive candidate for further research and application in various fields.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(24-17)23-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJWMUHPZQYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.